Divergent HDAC Inhibitory Potency: TSC is a Micromolar Inhibitor, Distinct from the Nanomolar Potency of TSA
Trichostatin C exhibits significantly lower potency against HDAC enzymes compared to its parent compound, Trichostatin A. This is a critical differentiator for researchers. While Trichostatin A inhibits HDACs in the low nanomolar range [1], Trichostatin C's HDAC inhibitory activity is in the low micromolar range [2]. This 1000-fold difference in potency is a defining characteristic and dictates its use in specific experimental contexts, such as combination therapies where potent, pan-HDAC inhibition would be undesirable.
| Evidence Dimension | HDAC inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 10.0 µM [2] |
| Comparator Or Baseline | Trichostatin A (TSA): ~1-10 nM [1] |
| Quantified Difference | ~1000- to 10,000-fold lower potency |
| Conditions | In vitro enzymatic assay against total HDAC activity |
Why This Matters
This 1000-fold difference in potency defines the appropriate experimental context for each compound, with TSC being unsuitable as a direct substitute for TSA in studies requiring potent, pan-HDAC inhibition.
- [1] Yoshida, M., et al. (1990). Potent and specific inhibition of mammalian histone deacetylase both in vivo and in vitro by trichostatin A. Journal of Biological Chemistry, 265(28), 17174-17179. View Source
- [2] Yoshida, M., et al. (1990). Trichostatin - an overview. ScienceDirect Topics. View Source
